Methyl 8,11,14,17-eicosatetraenoate
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Overview
Description
Methyl 8,11,14,17-eicosatetraenoate, also known as 8,11,14,17-eicosatetraenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of eicosatetraenoic acid and is characterized by the presence of four double bonds in its carbon chain. This compound is commonly used in research and industrial applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8,11,14,17-eicosatetraenoate can be synthesized through various methods. One common approach involves the esterification of eicosatetraenoic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale esterification reactors. The process may include steps such as purification of the starting materials, controlled reaction conditions to optimize yield, and purification of the final product through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 8,11,14,17-eicosatetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated methyl eicosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8,11,14,17-eicosatetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants
Mechanism of Action
The biological effects of methyl 8,11,14,17-eicosatetraenoate are primarily mediated through its incorporation into cell membranes and its conversion to bioactive lipid mediators. These mediators can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s mechanism of action involves interactions with specific enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,8,11,14-eicosatetraenoate: Another polyunsaturated fatty acid methyl ester with similar chemical properties.
Methyl 8,11,14-eicosatrienoate: Contains three double bonds and exhibits different biological activities.
Methyl 5,8,11,14,17-eicosapentaenoate: Contains five double bonds and is known for its anti-inflammatory effects
Uniqueness
Methyl 8,11,14,17-eicosatetraenoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological functions. Its ability to be converted into various bioactive lipid mediators sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H34O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3 |
InChI Key |
OHQGIWOBGITZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
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